molecular formula C11H9ClN2O2 B3053678 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester CAS No. 55234-68-9

2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester

Cat. No.: B3053678
CAS No.: 55234-68-9
M. Wt: 236.65 g/mol
InChI Key: WVGRWQNJTBMEPJ-UHFFFAOYSA-N
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Description

1,5-Naphthyridines are a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . They contain two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Synthesis Analysis

The synthesis of 1,5-naphthyridines involves various strategies, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 1,5-naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,5-Naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a related compound, is prepared by masking the C 2,3 double bond through reduction, regioselective deprotonation, methylation, and regeneration of the C 2,3 double bond via selenation, oxidation, and syn-elimination (Kiely, 1991). Another synthesis method involves the Pfitzinger-type condensation to produce ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety (Zong, Zhou, & Thummel, 2008).

  • Chemical Properties and Reactions : The compound has been involved in various chemical reactions and processes, such as the synthesis of ortho- and para-quinones in the benzindole series (Nesterova, Grinev, & Rubtsov, 1989), and its derivatives have been synthesized for exploring their antibacterial properties (Santilli, Scotese, & Yurchenco, 1975).

Biological and Pharmacological Research

  • Antibacterial Properties : Derivatives of this compound, particularly in the 1,8-naphthyridine-3-carboxylic acid family, have shown potent antibacterial properties. For instance, certain ethyl ester derivatives have been tested for their gastric antisecretory properties, indicating their potential in related medical treatments (Santilli, Scotese, Bauer, & Bell, 1987).

  • Synthesis of Derivatives for Medicinal Chemistry : Ethyl 2-trifluoromethyl-1,8-naphthyridine-3-carboxylate, a derivative, has been used in the synthesis of compounds for antibacterial applications (Mogilaiah, Rao, & Reddy, 1999).

Miscellaneous Applications

  • Ligand and Complex Formation : The compound's derivatives have been used as ligands in complex formation, aiding in the study of lower energy electronic absorption and anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

  • Synthetic Intermediates : Several studies have focused on synthesizing and characterizing intermediates using this compound or its derivatives, which are significant in broader chemical syntheses (Fürstner, Hupperts, & Seidel, 2003).

Future Directions

The future directions in the research of 1,5-naphthyridines could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . They could also involve exploring their potential biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-chloro-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-6-9-8(14-10(7)12)4-3-5-13-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGRWQNJTBMEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=N2)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480343
Record name 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55234-68-9
Record name 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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